1-{[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN4O3/c1-2-9-25-19(27)13-5-3-4-6-16(13)26(20(25)28)11-17-23-18(24-29-17)12-7-8-15(22)14(21)10-12/h3-8,10,13H,2,9,11H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCUMKGBAWGZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN4O3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound based on various studies.
Synthesis and Structural Analysis
The synthesis of the compound involves a multi-step process that typically includes the formation of the oxadiazole ring followed by the introduction of the tetrahydroquinazoline moiety. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, X-ray analysis has shown that the oxadiazole ring in similar compounds is planar with specific intermolecular interactions contributing to stability in solid-state forms .
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the oxadiazole moiety exhibit significant antimicrobial activity against a range of pathogens. For instance:
- Antibacterial Effects : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial properties comparable to standard antibiotics .
- Antifungal Activity : It also exhibits antifungal effects against strains such as Candida albicans, with some derivatives showing MIC values lower than those of established antifungal agents .
Anticancer Properties
In vitro studies have indicated that compounds similar to this compound may possess anticancer properties. For example:
- Cell Line Studies : Evaluations against human cancer cell lines (e.g., HepG2) have shown promising results with certain derivatives exhibiting selective cytotoxicity. The structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance potency against specific cancer types .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Case Study 1 : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity. Among these, compounds with halogen substitutions showed enhanced activity against E. coli and S. aureus.
- Case Study 2 : In another study focusing on anticancer activity, a derivative structurally related to our compound was found to inhibit topoisomerase II effectively, suggesting a mechanism for its antitumor effects.
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with related molecules from the literature.
Core Heterocyclic Systems
Key Observations :
- The 3-bromo-4-fluorophenyl group in the target compound differs from simpler bromophenyl substituents in triazoles (e.g., 4-bromobenzyl in ), which may enhance selectivity due to fluorine’s electronegativity .
Structural Advantages of the Target Compound
- Hybrid Core : The tetrahydroquinazoline-dione fused with oxadiazole may enable dual inhibition mechanisms (e.g., kinase and enzyme targets).
Limitations and Challenges
Q & A
Basic Research: What are the optimal synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine under microwave irradiation (60–100°C, 30–60 min) to enhance yield and reduce side products .
- Step 2: Alkylation of the oxadiazole intermediate with a propyl-substituted tetrahydroquinazoline-dione core using a coupling agent like DIC (N,N'-diisopropylcarbodiimide) in DCM/DMF (9:1) .
- Intermediate Characterization:
- X-ray crystallography confirms regioselectivity and stereochemistry of intermediates (e.g., bromo-fluorophenyl moieties) .
- Mass spectrometry (EI/ESI) and ¹H/¹³C NMR validate molecular weight and substituent positions .
Basic Research: How is the molecular structure confirmed post-synthesis?
Methodological Answer:
Post-synthesis structural validation employs:
- Single-crystal X-ray diffraction to resolve bond lengths, angles, and intermolecular interactions (e.g., C–Br···π contacts in bromo-fluorophenyl groups) .
- DSC/TGA for thermal stability analysis, ensuring decomposition temperatures align with computational predictions (e.g., 220–250°C for oxadiazole derivatives) .
- FTIR spectroscopy to identify key functional groups (e.g., C=O at ~1740 cm⁻¹ for the dione moiety) .
Advanced Research: How to design experiments to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. no activity) may arise from assay conditions or impurities. Resolve by:
- Reproducing assays with standardized protocols (e.g., CLSI guidelines for MIC testing) and ≥95% purity (HPLC-validated) .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., chloro vs. bromo substituents) to isolate pharmacophoric groups .
- Solubility optimization : Use DMSO/PBS mixtures to mitigate aggregation artifacts .
Advanced Research: What computational methods predict interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger) models binding to targets like bacterial DNA gyrase or kinases. Key parameters:
- Grid box centered on active sites (e.g., ATP-binding pocket for kinases).
- Docking scores compared to known inhibitors (e.g., ciprofloxacin for gyrase) .
- DFT calculations (Gaussian 09) assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD simulations (AMBER/NAMD) evaluate stability of ligand-protein complexes over 50–100 ns trajectories .
Advanced Research: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- In vitro stability assays :
- Functional group tuning : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability .
Advanced Research: How to analyze intermolecular interactions in crystal packing for formulation design?
Methodological Answer:
- Hirshfeld surface analysis (CrystalExplorer) quantifies interactions like Br···H (6–8% contribution) and C–H···O (15–20%) .
- Powder XRD assesses polymorphism; annealing at 150°C for 2 hours can stabilize preferred polymorphs .
- Solvent inclusion analysis : Use PLATON to detect lattice solvents (e.g., DMSO) affecting solubility .
Advanced Research: What strategies mitigate cytotoxicity while retaining target activity?
Methodological Answer:
- Prodrug design : Mask polar groups (e.g., dione moiety) with acetyl or PEGylated promoieties to reduce off-target effects .
- Selectivity profiling : Screen against panels of related enzymes (e.g., kinase isoforms) to identify selective analogs .
- Apoptosis assays (Annexin V/PI staining) quantify cell death mechanisms in HEK293 or HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
